molecular formula C18H22N2O B5532448 3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one

3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B5532448
M. Wt: 282.4 g/mol
InChI Key: DOACMWMKBQGINY-UHFFFAOYSA-N
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Description

3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is a complex organic compound that features an indole moiety linked to a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Attachment of the Ethylamine Group: The indole derivative is then reacted with ethylamine to form the 2-(1H-indol-3-yl)ethylamine intermediate.

    Cyclohexenone Formation: The final step involves the reaction of the intermediate with 5,5-dimethyl-2-cyclohexen-1-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyclohexenone ring, converting it to a cyclohexanol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring indole derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize indole derivatives, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific interactions with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole: Shares the indole and ethylamine moieties but lacks the cyclohexenone ring.

    5,5-Dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone structure but lacks the indole and ethylamine groups.

Uniqueness

3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is unique due to the combination of the indole moiety with the cyclohexenone ring, which imparts distinct chemical and biological properties not found in the individual components or other similar compounds.

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-18(2)10-14(9-15(21)11-18)19-8-7-13-12-20-17-6-4-3-5-16(13)17/h3-6,9,12,19-20H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACMWMKBQGINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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